4(3H)-Quinazolinone, 3-butyl-
Description
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Structure
3D Structure
Properties
CAS No. |
16417-02-0 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-butylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-2-3-8-14-9-13-11-7-5-4-6-10(11)12(14)15/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
ZZSCVVWJRCJHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Foundational & Exploratory
4(3H)-Quinazolinone, 3-butyl- CAS number and synonyms
CAS Number: 16417-02-0 Synonyms: 3-n-butylquinazolin-4-one; 3-butyl-4-quinazolone; 3-butylquinazolin-4(3H)-one[1]
Executive Summary
3-Butyl-4(3H)-quinazolinone (CAS 16417-02-0) represents a specific N3-alkylated derivative of the quinazolinone scaffold, a "privileged structure" in medicinal chemistry. Unlike its C2-substituted analogs (e.g., methaqualone), the 3-butyl derivative serves primarily as a model pharmacophore for investigating the lipophilic requirements of the N3-position in drug design.
This guide details the chemical identity, validated synthesis protocols, mechanistic pathways, and characterization standards for researchers utilizing this compound in high-throughput screening (HTS) or lead optimization.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 16417-02-0 |
| IUPAC Name | 3-butylquinazolin-4(3H)-one |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| SMILES | CCCCN1C=NC2=CC=CC=C2C1=O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
Synthesis Protocols
The synthesis of 3-butyl-4(3H)-quinazolinone can be approached via two primary distinct pathways: Direct N-Alkylation (classical) and One-Pot Cyclocondensation (modern/green). The latter is preferred for its regioselectivity, avoiding the formation of the O-alkylated impurity (4-butoxyquinazoline).
Method A: One-Pot Multicomponent Cyclization (Preferred)
This method utilizes the Niementowski reaction variation, ensuring exclusive N3-substitution.
-
Reagents: Anthranilic acid (1.0 eq), Trimethyl orthoformate (TMOF) (1.5 eq), n-Butylamine (1.2 eq).
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Sulfamic acid (10 mol%).
-
Solvent: Solvent-free conditions or Ethanol.
Protocol:
-
Mixing: In a round-bottom flask, combine anthranilic acid (137 mg, 1 mmol), TMOF (1.5 mmol), and n-butylamine (1.2 mmol).
-
Catalysis: Add the selected catalyst (e.g., 5 mol% Yb(OTf)₃).
-
Reaction: Stir the mixture at 80–100°C for 15–30 minutes. Monitor via TLC (Ethyl Acetate/Hexane 3:7).
-
Work-up: Cool the reaction mixture to room temperature. Add cold water (10 mL) to precipitate the crude product.
-
Purification: Filter the solid and recrystallize from hot ethanol to yield pure 3-butyl-4(3H)-quinazolinone.
Method B: Direct Alkylation (Classical)
-
Reagents: 4(3H)-Quinazolinone, n-Butyl bromide, K₂CO₃, DMF.
-
Note: This method frequently yields a mixture of N3-butyl (major) and O4-butyl (minor) isomers, requiring chromatographic separation.
Mechanistic Insights
The formation of the quinazolinone core proceeds via an initial condensation of the amine with the orthoester, followed by nucleophilic attack by the anthranilic acid nitrogen.
Figure 1: Mechanistic pathway for the three-component synthesis of 3-butyl-4(3H)-quinazolinone.
Analytical Characterization
To validate the identity of CAS 16417-02-0, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| H-2 | 8.35 | Singlet (s) | 1H | Characteristic N=CH-N proton |
| H-5 | 8.15 | Doublet (d) | 1H | Aromatic (peri to Carbonyl) |
| H-6, H-7, H-8 | 7.50 – 7.80 | Multiplet (m) | 3H | Remaining Aromatic protons |
| N-CH₂ | 4.05 | Triplet (t) | 2H | Methylene adjacent to Nitrogen |
| -CH₂- | 1.65 | Quintet | 2H | Propyl methylene |
| -CH₂- | 1.30 | Sextet | 2H | Ethyl methylene |
| -CH₃ | 0.92 | Triplet (t) | 3H | Terminal Methyl |
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1660–1680 cm⁻¹ (Amide I).
-
C=N / C=C Stretch: 1600–1580 cm⁻¹.[2]
-
Absence: No broad O-H stretch (confirms cyclization of anthranilic acid).
Pharmacological & Research Applications[4]
Structure-Activity Relationship (SAR)
The 3-butyl group serves as a lipophilic probe. In SAR studies of quinazolinones:
-
Lipophilicity: The butyl chain increases logP, enhancing blood-brain barrier (BBB) permeability compared to the methyl analog.
-
Steric Bulk: It tests the tolerance of the binding pocket (e.g., in DHFR or EGFR kinase domains) for medium-length alkyl chains.
Biological Potential
While 3-butyl-4(3H)-quinazolinone is often a starting material, derivatives in this class exhibit:
-
Antimicrobial Activity: 3-alkyl quinazolinones have shown efficacy against Gram-positive bacteria (S. aureus).
-
Anticancer Activity: Inhibitors of tubulin polymerization often feature the quinazolinone core; the 3-butyl variant helps optimize solubility.
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from moisture.
References
-
Synthesis & Catalysis: Ramalingam, A., et al. "Yb(OTf)3-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid, Amines and Ortho Esters."[3] Organic & Biomolecular Chemistry, 2025.[3]
-
Chemical Identity: "3-Butylquinazolin-4(3H)-one - CAS 16417-02-0."[1][2][4] Biomart CN, Accessed 2026.
-
Reaction Mechanism: Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron, 2005, 61(43), 10153–10202.
-
Biological Context: Jafari, E., et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 2016.
Sources
In-Depth Technical Guide: Solubility Profiling of 3-Butyl-4(3H)-quinazolinone in DMSO and Ethanol
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-butyl-4(3H)-quinazolinone (CAS: Analogous to 4(3H)-quinazolinone derivatives), a critical scaffold in medicinal chemistry often explored for antimicrobial and anticancer activity.
While the parent 4(3H)-quinazolinone exhibits high solubility in DMSO (>100 mg/mL) and moderate solubility in ethanol, the introduction of the 3-butyl moiety significantly alters the thermodynamic landscape. The butyl chain increases lipophilicity (
This guide details the theoretical thermodynamic models (Apelblat, van't Hoff), experimental protocols (Shake-Flask Method), and data analysis pipelines required to generate publication-grade solubility data for this specific compound.
Part 1: Physicochemical Context & Solubility Landscape[1]
Structural Impact on Solvation
The solubility of 3-butyl-4(3H)-quinazolinone is governed by the interplay between its rigid heterocyclic core and the flexible butyl side chain.
-
The Core (Quinazolinone): A fused bicyclic structure containing a carbonyl group and nitrogen atoms. It acts as a hydrogen bond acceptor (C=O, N-1) and possesses high polarity, driving solubility in DMSO.
-
The Substituent (3-Butyl): A hydrophobic alkyl chain (
). This moiety disrupts the crystal lattice energy relative to the parent compound (lowering melting point) and enhances van der Waals interactions with the ethyl group of ethanol, theoretically increasing solubility in alcohols compared to the unsubstituted parent.
Expected Solubility Ranges (Based on Analogs)
Based on structural analogs (e.g., 2-methyl-4(3H)-quinazolinone) and thermodynamic principles, the expected solubility profile is:
| Solvent | Polarity Index | Expected Solubility (298.15 K) | Mechanistic Driver |
| DMSO | 7.2 (Polar Aprotic) | High (>100 mg/mL) | Strong dipole-dipole interactions; DMSO disrupts intermolecular H-bonds of the solute. |
| Ethanol | 5.2 (Polar Protic) | Moderate (10–50 mg/mL) | Alkyl chain compatibility; H-bonding between solvent -OH and solute C=O. |
| Water | 9.0 (Polar Protic) | Low (<1 mg/mL) | Hydrophobic effect of the butyl chain dominates; high lattice energy. |
Part 2: Thermodynamic Modeling Framework
To rigorously describe the solubility, researchers must move beyond single-point measurements to temperature-dependent thermodynamic modeling.
The Modified Apelblat Model
The modified Apelblat equation is the industry standard for correlating mole fraction solubility (
- : Mole fraction solubility of 3-butyl-4(3H)-quinazolinone.
- : Absolute temperature (Kelvin).[1]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Dissolution Parameters (van't Hoff Analysis)
By plotting
-
Enthalpy of Solution (
): Typically positive (endothermic), indicating heat is absorbed to break the crystal lattice. -
Gibbs Free Energy (
): Must be negative for spontaneous dissolution. -
Entropy of Solution (
): Reflects the increase in disorder as the crystal dissolves.
Logic Flow: Thermodynamic Characterization
The following diagram illustrates the logical workflow for determining these parameters.
Figure 1: Logical workflow for converting raw solubility data into thermodynamic parameters.
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the saturation mole fraction solubility of 3-butyl-4(3H)-quinazolinone in DMSO and Ethanol from 293.15 K to 323.15 K.
Methodology: Isothermal Saturation (Shake-Flask) coupled with HPLC-UV quantitation.
Materials & Equipment
-
Solute: 3-butyl-4(3H)-quinazolinone (Purity >98% by HPLC).
-
Solvents: DMSO (ACS Grade, >99.9%), Ethanol (Absolute, >99.8%).
-
Apparatus: Thermostated orbital shaker (Control ± 0.1 K), 0.22 µm PTFE syringe filters (DMSO compatible), HPLC system with UV/Vis detector.
Step-by-Step Workflow
Phase A: Preparation of Saturated Solutions
-
Excess Addition: Add 3-butyl-4(3H)-quinazolinone to 10 mL of solvent (DMSO or Ethanol) in a glass vial until undissolved solid remains visible.
-
Expert Insight: For DMSO, start with 1.0 g due to high expected solubility. For Ethanol, start with 0.2 g.
-
-
Equilibration: Seal vials and place in the thermostated shaker.
-
Agitation: 150 rpm for 24 hours.
-
Settling: Stop agitation and allow solids to settle for 4 hours at the same temperature. This prevents micro-crystals from affecting the concentration.
-
Phase B: Sampling & Dilution
-
Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation) and filter through a 0.22 µm PTFE filter.
-
Gravimetric Check (Optional but Recommended): Weigh a specific volume of the filtrate to determine density (
), required for converting molarity to mole fraction. -
Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear range of the HPLC calibration curve.
-
Validation Step: Dilute DMSO samples at least 1:100 to prevent solvent peak interference in HPLC.
-
Phase C: HPLC Quantification
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) - Adjust based on retention time.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm (Characteristic absorption of quinazolinone core).
-
Calculation: Determine concentration (
) using a standard calibration curve ( ).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility method.
Part 4: Data Processing & Calculation
To ensure scientific integrity, convert raw HPLC concentrations into mole fractions (
Calculation of Mole Fraction ( )
Where:
-
: Mass of solute (derived from HPLC conc
Total Volume). - : Mass of solvent.[2][3]
- : Molecular weight of 3-butyl-4(3H)-quinazolinone (~202.25 g/mol ).
- : Molecular weight of solvent (DMSO: 78.13, Ethanol: 46.07).
Error Analysis
Report all data as Mean
-
Relative Standard Deviation (RSD): Must be
for analytical validity.
Part 5: Applications in Drug Development[4]
Understanding the solubility of 3-butyl-4(3H)-quinazolinone in these solvents allows for:
-
Stock Solution Preparation:
-
DMSO: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for in vitro biological assays (MIC, IC50).
-
Protocol: Dissolve compound in 100% DMSO, then dilute into aqueous media. Ensure final DMSO concentration is
to avoid cytotoxicity.
-
-
Recrystallization (Purification):
-
Ethanol: Acts as an excellent solvent for recrystallization.
-
Technique: Dissolve the crude compound in boiling ethanol (high solubility) and cool slowly to 4°C (lower solubility). The large temperature coefficient of solubility in ethanol (predicted by the Apelblat model) ensures high recovery yields.
-
References
-
Baluja, S., et al. "Solubility of some quinazoline derivatives in different organic solvents at different temperatures."[3] Journal of Chemical & Engineering Data. (Establishes the thermodynamic modeling approach for quinazolinones).
- Jouyban, A. "Review of the pharmaceutical solubility studies in various solvents." Journal of Molecular Liquids.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10444, Quinazolin-4(3H)-one. (Physicochemical property database).[4] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cibtech.org [cibtech.org]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Lipophilicity and LogP Profiling of 3-Butyl-4(3H)-Quinazolinone
Executive Summary
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse pharmacophores including anticonvulsants, antihypertensives, and antineoplastics. This guide provides a technical analysis of the 3-butyl-4(3H)-quinazolinone derivative, focusing specifically on its lipophilicity (logP).
Lipophilicity is a decisive factor in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this class. The 3-butyl substitution offers a critical balance between aqueous solubility and membrane permeability, positioning it in an optimal window for blood-brain barrier (BBB) penetration and oral bioavailability.
Physicochemical Profile & LogP Data[1][2]
Structural Definition
-
IUPAC Name: 3-butylquinazolin-4(3H)-one
-
Core Scaffold: Quinazolin-4(3H)-one (Benzo[d]pyrimidin-4-one)
-
Substituent: n-Butyl chain at the N3 position.
-
Molecular Formula: C₁₂H₁₄N₂O
Comparative Lipophilicity (Homologous Series)
Experimental data for the specific n-butyl derivative is often interpolated from homologous series. The addition of methylene (-CH₂-) units typically increases logP by approximately 0.5 units.
Table 1: LogP Trends in N3-Substituted Quinazolinones
| Derivative | Substituent (R) | MW ( g/mol ) | XLogP3 (Computed)* | Predicted LogP (Consensus)** |
| 3-Methyl | -CH₃ | 160.17 | 0.7 | 0.75 |
| 3-Ethyl | -CH₂CH₃ | 174.20 | 1.15 (Est.) | 1.20 |
| 3-Propyl | -(CH₂)₂CH₃ | 188.23 | 1.6 | 1.65 |
| 3-Butyl | -(CH₂)₃CH₃ | 202.25 | 2.05 (Est.) | 2.10 ± 0.2 |
*Source: PubChem Computed Data (XLogP3 v3.0) for known homologs. **Consensus prediction based on fragment contribution methods (ClogP).
Implications for Drug Design
The estimated logP of ~2.1 for 3-butyl-4(3H)-quinazolinone is highly significant:
-
CNS Penetration: Compounds with a logP in the range of 2.0–3.0 are generally considered optimal for crossing the Blood-Brain Barrier (BBB) via passive diffusion. This makes the 3-butyl derivative a stronger candidate for anticonvulsant activity compared to its more polar methyl analog.
-
Oral Bioavailability: It falls well within Lipinski’s Rule of Five (logP < 5), suggesting good oral absorption potential without the solubility penalties often seen in longer alkyl chains (e.g., hexyl/octyl).
Experimental Protocol: Determination of LogP via RP-HPLC (OECD 117)
While computational models are useful, experimental validation is required for regulatory submissions. The Shake-Flask Method (OECD 107) is the gold standard but is labor-intensive. The RP-HPLC Method (OECD 117) is preferred for quinazolinones due to its speed, reproducibility, and ability to handle impurities.
Principle
The retention time of a substance on a non-polar stationary phase (C18) correlates linearly with its hydrophobicity. By calibrating the column with reference standards of known logP, the logP of the analyte can be derived from its capacity factor (
Materials & Reagents
-
Stationary Phase: C18 (Octadecylsilyl) column, end-capped (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (75:25 v/v), isocratic elution. Buffered to pH 7.4 (phosphate buffer) to ensure the uncharged state of the quinazolinone.
-
Reference Standards: Acetanilide (logP 0.16), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.60).
-
Dead Time Marker (
): Sodium nitrate or Thiourea (unretained).
Workflow Diagram
The following diagram illustrates the self-validating workflow for determining the logP of 3-butyl-4(3H)-quinazolinone.
Figure 1: Step-by-step workflow for RP-HPLC determination of lipophilicity (OECD 117).
Calculation Protocol
-
Calculate Capacity Factor (
): Where is the retention time of the compound and is the dead time. -
Regression Analysis: Plot
(y-axis) vs. Literature (x-axis) for the standards. Equation: -
Validation: The correlation coefficient (
) of the calibration curve must be for the result to be valid.
Structure-Activity Relationship (SAR) Context
The selection of the butyl chain is not arbitrary. In the context of quinazolinones, the N3 substituent acts as a "tuning knob" for steric bulk and lipophilicity without significantly altering the electronic properties of the pharmacophore core.
Figure 2: SAR decision tree illustrating the lipophilic optimization of the N3 position.
References
-
PubChem. 3-Propylquinazolin-4(3H)-one (CID 529124) - Computed Properties. National Library of Medicine. [Link]
-
PubChem. 3-Methylquinazolin-4(3H)-one (CID 17088) - Computed Properties. National Library of Medicine. [Link]
-
OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link]
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on Quinazolinone Scaffold). [Link]
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
The Therapeutic Landscape of N3-Substituted Quinazolinone Analogs: A Technical Guide for Drug Discovery
Abstract
The quinazolinone scaffold has long been a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its numerous derivatives, N3-substituted quinazolinone analogs have emerged as a particularly promising class of compounds, demonstrating significant therapeutic potential across a range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] This in-depth technical guide provides a comprehensive overview of the therapeutic potential of these analogs for researchers, scientists, and drug development professionals. We will delve into the core chemical features, mechanisms of action, and key experimental protocols that underpin the exploration of this versatile molecular framework. Our focus will be on providing not just a recitation of facts, but a causal understanding of experimental design and a self-validating approach to the described methodologies.
The Quinazolinone Core: A Privileged Scaffold
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, represents a "magic moiety" in drug discovery due to its structural versatility and ability to interact with a wide array of biological targets.[1] The substitution at the N3 position has been a focal point of extensive research, as it significantly influences the pharmacological profile of the resulting analogs.[3][4] Structure-activity relationship (SAR) studies have consistently shown that modifications at this position, along with substitutions at the C2, C6, and C8 positions, can dramatically enhance biological activity and target selectivity.[3]
Anticancer Potential: Targeting Key Oncogenic Pathways
N3-substituted quinazolinones have demonstrated remarkable efficacy as anticancer agents, with several mechanisms of action identified.[3] These include the inhibition of critical enzymes involved in DNA repair and cell signaling pathways.
Inhibition of Bloom's Syndrome Protein (BLM) Helicase in Colorectal Cancer
A novel and promising strategy in anticancer therapy is the inhibition of the Homologous Recombination Repair (HRR) pathway, which is crucial for the repair of double-strand breaks (DSBs) in DNA.[5] The Bloom's Syndrome Protein (BLM), a DNA helicase, is a key component of this pathway.[5]
Recent research has led to the design and synthesis of N3-substituted quinazolinone derivatives as potent BLM helicase inhibitors.[5] One such compound, designated as compound 21 , has shown significant potential in the treatment of colorectal cancer (CRC).[5] This compound exhibits potent, BLM-dependent cytotoxicity against CRC cells while showing minimal toxicity to normal cells.[5] Mechanistically, compound 21 disrupts the HRR pathway by inhibiting BLM at the site of DSBs, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in CRC cells.[5]
Diagram: Inhibition of BLM Helicase by N3-Substituted Quinazolinone Analog
Caption: Inhibition of BLM helicase by an N3-substituted quinazolinone analog disrupts DNA repair, leading to apoptosis in cancer cells.
Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazoline derivatives have been at the forefront of EGFR inhibitor development.[6][7] N3-substituted quinazolin-4-ones have been designed as type I ATP-competitive inhibitors that target the deep hydrophobic pocket of EGFR.[8]
Docking and molecular dynamics simulations have revealed that the length of the linker at the N3 position influences the binding mode. Analogs with a short linker tend to bind to the active form of EGFR, while those with a longer linker bind to the inactive form.[8] These compounds have demonstrated potent IC50 values against various cancer cell lines and have been shown to induce cell cycle arrest and apoptosis by upregulating pro-apoptotic genes like p53, Caspase 3, and Bax.[4][8]
Table: Cytotoxic Activity of Selected N3-Substituted Quinazolinone Analogs
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5f | MDA-MB-231 | 3.34 | [8] |
| 15a | MDA-MB-231 | 4.99 | [8] |
| 5f | HepG2 | 6.37 | [8] |
| 15a | HepG2 | 2.18 | [8] |
| 4a | SW620 | 4.24 | [4] |
| 4c | SW620 | 3.61 | [4] |
| 4a | MDA-MB-231 | 2.93 | [4] |
| 4c | MDA-MB-231 | 3.34 | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have long been recognized for their anti-inflammatory properties.[2][9][10] The substitution at the N3 position with various heterocyclic moieties has been shown to enhance this activity.[2]
A common and reliable method for evaluating in vivo anti-inflammatory effects is the carrageenan-induced rat paw edema assay.[9] In this model, the injection of carrageenan induces a localized inflammatory response, and the reduction in paw edema following treatment with a test compound is a measure of its anti-inflammatory potential.
Studies have shown that N3-substituted quinazolinone analogs can exhibit significant edema inhibition.[2] For instance, a series of compounds where the N3 position was substituted with thiazolidinone moieties showed better anti-inflammatory activity than those with azetidinone substitutions.[2] Notably, the presence of a p-chlorophenyl group often leads to enhanced activity.[2]
Table: Anti-inflammatory Activity of N3-Substituted Quinazolinone Analogs
| Compound | Substitution at N3 Position | Edema Inhibition (%) at 50 mg/kg | Reference |
| 9 | 2′-(p-chlorobenzylideneamino)phenyl | 20.4 | [2] |
| 15 | Azetidinone derivative | >24.6 | [2] |
| 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl] | 32.5 | [2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Phenylbutazone or Indomethacin), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally (p.o.) at a specified dose (e.g., 50 mg/kg).
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Diagram: Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory activity of N3-substituted quinazolinone analogs using the carrageenan-induced paw edema model.
Antimicrobial Potential: Combating Pathogenic Microbes
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][11][12][13] The nature of the substituent at the N3 position plays a crucial role in determining the potency and spectrum of this activity.[3][12]
SAR studies have revealed that the presence of a substituted aromatic ring at the N3 position is often essential for antimicrobial activity.[3] Additionally, substitutions at the C2 position (with methyl or thiol groups) and the presence of halogens (like iodine) at the C6 and C8 positions can significantly enhance antibacterial efficacy.[3]
The proposed mechanisms for the antibacterial action of quinazolinones are thought to be similar to that of quinolones, involving the inhibition of bacterial DNA gyrase, an enzyme vital for DNA replication.[12]
Key Structural Features for Enhanced Antimicrobial Activity:
-
N3 Position: Substituted aromatic or heterocyclic rings.
-
C2 Position: Methyl, amine, or thiol groups.
-
C6 and C8 Positions: Halogen atoms (e.g., iodine, bromine).[3]
Synthesis of N3-Substituted Quinazolinone Analogs
The synthesis of N3-substituted quinazolinones can be achieved through various synthetic routes. A common and versatile method involves the initial synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a suitable amine to introduce the N3-substituent.[2]
General Synthetic Scheme:
-
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one: Substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride) to form the benzoxazinone ring.[2]
-
Step 2: Formation of the Quinazolinone Core: The benzoxazinone is then reacted with an amine (e.g., 2-aminophenylamine) in a suitable solvent like acetic acid to yield the 3-substituted quinazolinone.[2]
-
Step 3: Further Derivatization: The initial N3-substituted quinazolinone can be further modified to introduce additional functional groups and build a library of analogs for screening.[2]
Conclusion and Future Directions
N3-substituted quinazolinone analogs represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their potential for clinical translation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies. The continued exploration of the vast chemical space around the N3-substituted quinazolinone core is likely to yield new and improved drug candidates for a wide range of human ailments. While many quinazoline derivatives are in clinical trials, further investigation into the specific contributions of N3-substitutions in these trials is warranted.[14]
References
-
Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link]
-
Structure-based design of new anticancer N3-Substituted quinazolin-4-ones as type I ATP-competitive inhibitors targeting the deep hydrophobic pocket of EGFR. PubMed. [Link]
-
A selection of illustrative examples of Quinazolin-4(3H)-ones that have... ResearchGate. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
-
(PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. Academia.edu. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle. IRIS UniPA. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
-
Full article: Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Taylor & Francis Online. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
ChemInform Abstract: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. ResearchGate. [Link]
-
Quinazolinone analogs as potential therapeutic agents. PubMed. [Link]
-
Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. PubMed. [Link]
-
Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]
-
Review on Quinazoline Possessing Heterocyclic Analogues: Exploration of Binding Sites of These Moieties and SAR Studies Against. IJNRD. [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PMC. [Link]
-
Full article: Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online. [Link]
-
Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. ResearchGate. [Link]
-
4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle: A promising scaffold towards bioactive molecules. R Discovery. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
-
An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. ijrpr.com. [Link]
Sources
- 1. Quinazolinone analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of new anticancer N3-Substituted quinazolin-4-ones as type I ATP-competitive inhibitors targeting the deep hydrophobic pocket of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. ijpba.info [ijpba.info]
Methodological & Application
one-pot synthesis of 3-butyl-4(3H)-quinazolinone using ortho esters
Application Note: One-Pot Synthesis of 3-Butyl-4(3H)-quinazolinone
A Streamlined, Efficient Protocol Utilizing Ortho Esters for Heterocyclic Scaffold Construction
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. This application note details an efficient, one-pot, three-component reaction for the synthesis of 3-butyl-4(3H)-quinazolinone from anthranilic acid, triethyl orthoformate, and n-butylamine. This approach offers significant advantages, including operational simplicity, reduced reaction time, and minimized waste generation, making it an attractive method for researchers in medicinal chemistry and drug development.[4]
Chemical Principles and Reaction Mechanism
The one-pot synthesis of 3-substituted-4(3H)-quinazolinones is a powerful cyclization reaction that leverages the reactivity of ortho esters.[2] Triethyl orthoformate serves as a crucial C1 source, effectively acting as a formic acid equivalent. The reaction proceeds through a cascade of sequential steps within a single reaction vessel.
The proposed mechanism involves several key stages:
-
Initial Condensation: The reaction is initiated by the condensation of anthranilic acid with triethyl orthoformate. This step, often acid-catalyzed, forms a reactive intermediate, likely an imidic ester.[5]
-
Amine Addition: The primary amine, n-butylamine, then reacts with this intermediate. The more nucleophilic amine displaces an ethoxy group, forming a new C-N bond and generating a substituted amidine intermediate.
-
Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack by the nitrogen of the amidine onto the carbonyl carbon of the original anthranilic acid moiety.
-
Dehydration/Dealcohonation: This cyclization is followed by the elimination of ethanol and water, leading to the formation of the stable, aromatic quinazolinone ring system.
This one-pot cascade efficiently builds the heterocyclic core by forming multiple chemical bonds without the need to isolate intermediates, thereby improving overall efficiency.[4][6]
Caption: Figure 1: Proposed Reaction Mechanism for the one-pot synthesis.
Materials and Equipment
Reagents:
-
Ethanol (Absolute)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Workflow Visualization
The overall experimental process is straightforward, designed for efficiency and ease of execution in a standard chemistry laboratory.
Caption: Figure 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 1.37 g, 10 mmol).
-
Finally, add triethyl orthoformate (1.5 eq., 2.22 g, 15 mmol).[14]
-
Note: The order of addition can be varied, but adding the solid first is often convenient. Some protocols may call for a catalytic amount of acid (e.g., p-TsOH or H₂SO₄) to accelerate the reaction, although many one-pot preparations proceed without an external catalyst.[5][15]
2. Reaction Conditions:
-
Attach a reflux condenser to the flask.
-
Place the assembly on a magnetic stirrer hotplate and begin stirring.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours.
-
Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) to observe the consumption of anthranilic acid.
3. Product Isolation and Purification:
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should begin to form.
-
To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter with a small amount of cold ethanol or an ethanol/water mixture to remove any unreacted starting materials and soluble impurities.
-
Dry the purified product under vacuum at 50-60 °C to a constant weight.
4. Characterization:
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry) to confirm its identity and purity.
Expected Results and Data
The described one-pot synthesis is expected to provide the target compound in good to excellent yields, often without the need for extensive purification like column chromatography.
| Parameter | Value/Condition | Rationale/Reference |
| Anthranilic Acid | 1.0 eq. | Limiting reagent |
| n-Butylamine | 1.2 eq. | Ensures complete reaction with the intermediate[2] |
| Triethyl Orthoformate | 1.2 - 1.5 eq. | Used in slight excess to drive the reaction forward[2][14] |
| Temperature | 120-130 °C (Reflux) | Sufficient thermal energy for cyclization[14] |
| Time | 2 - 4 hours | Typical duration for completion |
| Expected Yield | 75 - 90% | Based on similar reported syntheses[2][13] |
| Appearance | Off-white to pale yellow solid | Typical for quinazolinone derivatives[16] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anthranilic Acid: Causes serious eye irritation.[8][16][17] Avoid inhalation of dust.
-
Triethyl Orthoformate: Flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames.[18] It is also an irritant.
-
n-Butylamine: Highly flammable liquid and vapor.[19][20] Harmful if swallowed and toxic in contact with skin or if inhaled.[12][19] Causes severe skin burns and eye damage.[20] Handle with extreme care.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a robust and efficient one-pot protocol for the synthesis of 3-butyl-4(3H)-quinazolinone. By combining anthranilic acid, n-butylamine, and triethyl orthoformate in a single step, this method eliminates the need for isolating intermediates, saving time and resources. The procedure is scalable and utilizes readily available reagents, making it a valuable tool for researchers engaged in the synthesis of heterocyclic libraries for pharmaceutical and materials science applications.
References
-
Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 - SciSpace. (n.d.). Retrieved from [Link]
-
A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. (2008). MDPI. Retrieved from [Link]
-
N-Butylamine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from [Link]
-
Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis Online. Retrieved from [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Retrieved from [Link]
-
Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). (2018). PMC - NIH. Retrieved from [Link]
-
Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone and Reusable Pd/β-Cyclodextrin Cross-Linked Catalyst. (2017). ACS Publications. Retrieved from [Link]
-
Safety Data Sheet: n-Butylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet (SDS) Anthranilic Acid. (n.d.). LPS.org. Retrieved from [Link]
-
n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]
-
Anthranilic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd. Retrieved from [Link]
-
Safety data sheet - Anthranilic acid. (2024). CPAchem. Retrieved from [Link]
-
Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (2018). Semantic Scholar. Retrieved from [Link]
-
Triethyl orthoformate Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
n-BUTYLAMINE EXTRA PURE - Safety Data Sheet. (2024). Loba Chemie. Retrieved from [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Brieflands. Retrieved from [Link]
-
Safety Data Sheet: Tri-n-butylamine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4(3H)-quinazolinones catalyzed by NH4Cl under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved from [Link]
-
Full article: Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (2008). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 4(3H)-quinazolinones 48. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Retrieved from [Link]
-
Synthesis of 3-Substituted-4(3H)-quinazolinones via HATU-Mediated Coupling of 4-Hydroxyquinazolines with Amines. (n.d.). ACS Figshare. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). (2024). ACS Publications. Retrieved from [Link]
-
One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). PMC. Retrieved from [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Anthranilic acid MSDS - 820112 - Merck [merckmillipore.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. chemos.de [chemos.de]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archpdfs.lps.org [archpdfs.lps.org]
- 17. fr.cpachem.com [fr.cpachem.com]
- 18. msds.nipissingu.ca [msds.nipissingu.ca]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. lobachemie.com [lobachemie.com]
Introduction: The Quinazolinone Core and the Elegance of Oxidative Cyclization
An In-Depth Guide to Oxidative Cyclization Methods for the Synthesis of 3-Butylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of contemporary oxidative cyclization strategies for the synthesis of 3-butylquinazolin-4(3H)-one, a key scaffold in medicinal chemistry. As a senior application scientist, this guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The quinazolinone skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Consequently, the development of efficient and sustainable synthetic routes to access this scaffold is of paramount importance in drug discovery and development.
Traditional methods for quinazolinone synthesis often involve multi-step sequences or harsh reaction conditions.[3][4] Oxidative cyclization has emerged as a powerful and atom-economical alternative. These methods typically involve the condensation of a 2-aminobenzamide derivative with a one-carbon (C1) source, such as an aldehyde, alcohol, or even dimethyl sulfoxide (DMSO), followed by an in-situ oxidation to form the stable aromatic quinazolinone ring. This guide focuses on the practical application of these methods for a specific target: 3-butylquinazolin-4(3H)-one.
The Foundational Reaction: From N-Butyl-2-aminobenzamide to the Quinazolinone Ring
The synthesis of 3-butylquinazolin-4(3H)-one via oxidative cyclization begins with the precursor, N-butyl-2-aminobenzamide. This starting material is readily prepared from the reaction of isatoic anhydride with n-butylamine. The core transformation involves the reaction of N-butyl-2-aminobenzamide with a suitable C1 synthon, which becomes the C2 carbon of the quinazolinone ring.
The general pathway involves two key steps:
-
Condensation: The primary amino group of N-butyl-2-aminobenzamide reacts with the C1 source (e.g., an aldehyde formed in situ from an alcohol) to form a dihydroquinazolinone intermediate.
-
Oxidation: This intermediate is then oxidized to the aromatic 3-butylquinazolin-4(3H)-one. The choice of catalyst and oxidant is crucial for the efficiency and selectivity of this step.
Caption: General workflow for oxidative cyclization.
Key Synthetic Methodologies and Protocols
This section details several field-proven methods for the oxidative cyclization to form 3-butylquinazolin-4(3H)-one, categorized by the nature of the catalytic or promoting system.
Earth-Abundant Metal Catalysis: Iron and Copper Systems
The use of first-row transition metals like iron and copper offers a sustainable and cost-effective alternative to precious metal catalysts.[5] These metals are known for their versatile redox chemistry, making them ideal for facilitating oxidative transformations.[6]
Iron is the most abundant transition metal, and its low toxicity and cost make it an attractive catalyst for green chemistry applications.[1][6] Iron-catalyzed reactions can utilize molecular oxygen from the air as the terminal oxidant, producing water as the only byproduct.
Causality and Mechanism: The reaction is believed to proceed via an iron-catalyzed oxidation of an alcohol (used as the C1 source and solvent) to the corresponding aldehyde.[1] This aldehyde then condenses with N-butyl-2-aminobenzamide. The resulting dihydroquinazolinone intermediate is subsequently oxidized in an iron-assisted aerobic step to furnish the final product.
Caption: Iron-catalyzed oxidative cyclization pathway.
Protocol 1: Iron-Catalyzed Synthesis from Benzyl Alcohol
This protocol is adapted from established procedures for quinazolinone synthesis using an iron catalyst and an alcohol as the C1 source.[1]
-
Reagents and Equipment:
-
N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)
-
Benzyl alcohol (2.0 mL, solvent and C1 source)
-
Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg)
-
Potassium hydroxide (KOH) (0.2 mmol, 11.2 mg)
-
Reaction vial with a magnetic stir bar
-
Heating mantle or oil bath
-
-
Step-by-Step Procedure:
-
To a reaction vial, add N-butyl-2-aminobenzamide, Fe(NO₃)₃·9H₂O, and KOH.
-
Add benzyl alcohol (2.0 mL) and the magnetic stir bar.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield 3-butyl-2-phenylquinazolin-4(3H)-one.
-
Copper catalysis is a cornerstone of modern organic synthesis, enabling a wide range of oxidative coupling reactions.[7][8] For quinazolinone synthesis, copper catalysts can effectively couple 2-aminobenzamides with various C1 sources, including alcohols and tertiary amines, often under aerobic conditions.[9]
Causality and Mechanism: In a typical reaction with an alcohol like methanol, a copper catalyst facilitates the oxidation of the alcohol to formaldehyde. This is followed by condensation with the aminobenzamide and subsequent copper-catalyzed oxidative dehydrogenation of the cyclized intermediate. The use of visible light can promote the formation of a key copper-superoxo complex, enhancing the catalytic cycle.
Protocol 2: Copper-Catalyzed Synthesis from Methanol
This protocol is based on visible-light-induced copper catalysis, offering a greener approach using methanol as both a C1 source and solvent.
-
Reagents and Equipment:
-
N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
1,10-Phenanthroline (0.1 mmol, 18 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Methanol (4.0 mL)
-
Schlenk tube, magnetic stir bar, balloon with O₂
-
Blue LED light source
-
-
Step-by-Step Procedure:
-
Add N-butyl-2-aminobenzamide, CuI, 1,10-phenanthroline, and Cs₂CO₃ to a Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with oxygen (using a balloon).
-
Add methanol (4.0 mL) via syringe.
-
Place the reaction tube approximately 5 cm from a blue LED light source.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 3-butylquinazolin-4(3H)-one.
-
Transition-Metal-Free Methods
To further enhance the sustainability of quinazolinone synthesis, several transition-metal-free methods have been developed. These protocols rely on inexpensive and environmentally benign reagents like molecular iodine or peroxides.[10][11]
This method provides a highly sustainable route using hydrogen peroxide as a clean oxidant and DMSO as both a solvent and a C1 source.[10] The only byproduct of H₂O₂ is water, aligning with the principles of green chemistry.
Causality and Mechanism: The reaction is proposed to proceed through a radical pathway.[10] Hydrogen peroxide initiates the fragmentation of DMSO to generate a methyl radical. This radical is then trapped and eventually forms a formaldehyde equivalent, which reacts with N-butyl-2-aminobenzamide. The subsequent cyclization and oxidation steps yield the final product.
Caption: Proposed pathway for H₂O₂/DMSO synthesis.
Protocol 3: H₂O₂-Mediated Synthesis of 3-Butylquinazolin-4(3H)-one
This protocol is a direct adaptation of a published procedure that successfully synthesized the target molecule.[10]
-
Reagents and Equipment:
-
N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)
-
Dimethyl sulfoxide (DMSO) (4.0 mL)
-
Hydrogen peroxide (H₂O₂, 30% in H₂O, 5.0 mmol, 0.57 mL)
-
Sealed reaction tube with a magnetic stir bar
-
Heating mantle or oil bath
-
-
Step-by-Step Procedure:
-
Place N-butyl-2-aminobenzamide and a stir bar into a sealable reaction tube.
-
Add DMSO (4.0 mL) followed by the careful addition of 30% hydrogen peroxide.
-
Seal the tube tightly and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 20 hours.
-
Cool the reaction to room temperature and carefully open the tube.
-
Pour the mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the product by column chromatography (22% ethyl acetate in hexanes) to obtain 3-butylquinazolin-4(3H)-one.[10]
-
Electrosynthesis represents a modern, green approach to organic reactions, using electricity as a traceless reagent to drive oxidation.[12] This method avoids the need for chemical oxidants, often leading to cleaner reactions and simpler purification.
Causality and Mechanism: In an undivided electrolytic cell, an oxidant precursor like K₂S₂O₈ can be electrochemically converted to the highly reactive sulfate radical anion (SO₄•⁻). This radical abstracts a hydrogen atom from an alcohol (e.g., benzyl alcohol), generating an α-hydroxy-carbon radical. This radical is further oxidized to an aldehyde, which then undergoes condensation and cyclization with the aminobenzamide. The final oxidation step can also be electrochemically driven.
Protocol 4: K₂S₂O₈-Promoted Electrochemical Synthesis
This protocol is adapted from an electrochemical method for synthesizing various quinazolinones.[12]
-
Reagents and Equipment:
-
N-butyl-2-aminobenzamide (1.0 mmol, 192 mg)
-
Benzyl alcohol (1.2 mmol, 125 µL)
-
Potassium persulfate (K₂S₂O₈) (2.0 mmol, 540 mg)
-
Acetonitrile (CH₃CN) and Water (9:1, 10 mL)
-
Undivided electrochemical cell with graphite electrodes
-
DC power supply
-
Magnetic stirrer
-
-
Step-by-Step Procedure:
-
Set up the undivided cell with two graphite plate electrodes.
-
To the cell, add N-butyl-2-aminobenzamide, benzyl alcohol, and K₂S₂O₈.
-
Add the CH₃CN/H₂O solvent mixture (10 mL).
-
Stir the mixture and begin electrolysis under a constant current of 10 mA.
-
Continue the electrolysis at room temperature for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the solvent under reduced pressure.
-
Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 3-butyl-2-phenylquinazolin-4(3H)-one.
-
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Oxidant | Temp. (°C) | Advantages | Disadvantages |
| Iron-Catalyzed | Fe(NO₃)₃·9H₂O | Air (O₂) | 120 | Inexpensive, low toxicity, aerobic | High temperature, requires base |
| Copper-Catalyzed | CuI / Ligand | O₂ / Light | RT | Mild conditions, high efficiency | Requires ligand, potential metal contamination |
| H₂O₂-Mediated | Metal-free | H₂O₂ | 140 | Highly sustainable, clean oxidant | High temperature, pressure buildup in sealed tube |
| Electrochemical | Metal-free | Electricity | RT | Avoids chemical oxidants, mild conditions | Requires specialized equipment |
Conclusion
The synthesis of 3-butylquinazolin-4(3H)-one can be achieved through a variety of robust oxidative cyclization methods. For laboratories prioritizing green chemistry and sustainability, the transition-metal-free protocols using H₂O₂ or electrosynthesis offer significant advantages by minimizing hazardous waste and avoiding metal contamination.[10][12] For scalability and cost-effectiveness, iron-catalyzed aerobic methods present a compelling option due to the low cost and high abundance of the catalyst.[1][13] Copper-catalyzed systems provide a balance of mild conditions and high efficiency, particularly when enhanced by photoredox catalysis. The choice of method will ultimately depend on the specific constraints and priorities of the research or development environment, including available equipment, cost considerations, and green chemistry mandates.
References
-
Title: Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Source: Organic & Biomolecular Chemistry (RSC Publishing).
-
Title: Iron assisted aerobic oxidative synthesis of quinazolinones. Source: SSRN.
-
Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Source: PMC.
-
Title: Environmentally Friendly Iron-Catalyzed Cascade Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxide and Quinazolinone Derivatives. Source: ACS Publications.
-
Title: Iron-catalyzed synthesis of quinoline-spiro-quinazolinones. Source: ResearchGate.
-
Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: MDPI.
-
Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: PMC.
-
Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Source: beilstein-journals.org.
-
Title: Transition-metal-catalyzed synthesis of quinazolines: A review. Source: Frontiers.
-
Title: Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Source: MDPI.
-
Title: H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Source: ACS Omega.
-
Title: Electro-oxidative cyclization: access to quinazolinones via K₂S₂O₈ without transition metal catalyst and base. Source: PMC.
-
Title: Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Source: NanoWorld Journal.
-
Title: Recent Advances in the Sustainable Synthesis of Quinazolines Using Earth-Abundant First Row Transition Metals. Source: Bentham Science.
-
Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: Organic Chemistry Portal.
-
Title: Electro-oxidative cyclization: access to quinazolinones via K₂S₂O₈ without transition metal catalyst and base. Source: RSC Publishing.
-
Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Source: Taylor & Francis Online.
-
Title: Divergent Synthesis of Quinazolin-4(3H)-ones and Tryptanthrins Enabled by a tert-Butyl Hydroperoxide/K₃PO₄-Promoted Oxidative Cyclization of Isatins at Room Temperature. Source: Organic Chemistry Portal.
-
Title: Synthesis of quinazolinones. Source: Organic Chemistry Portal.
-
Title: Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives. Source: ResearchGate.
-
Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: ACS Publications.
-
Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Source: Beilstein Journals.
-
Title: Iodide catalyzed synthesis of 2-aminobenzoxazoles via oxidative cyclodesulfurization of phenolic thioureas with hydrogen peroxide. Source: ResearchGate.
-
Title: Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. Source: Organic Chemistry Portal.
-
Title: Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. Source: PubMed.
-
Title: Transition-metal-catalyzed synthesis of quinazolines: A review. Source: PMC.
-
Title: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Source: Universal Journal of Pharmaceutical Research.
-
Title: I₂-Promoted Chemoselective Annulative Coupling of 2-Aminobenzamides with Sulfoxonium Ylides: Easy Access to Quinazolinones. Source: ACS Publications.
-
Title: Transition-metal-free oxidative intermolecular cyclization reaction: synthesis of 2-aryl-4-quinolones. Source: RSC Publishing.
-
Title: Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues. Source: Semantic Scholar.
-
Title: Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system. Source: RSC Publishing.
-
Title: Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Source: RSC Publishing.
-
Title: Copper-catalyzed oxidative amidation of aldehydes with amine salts: synthesis of primary, secondary, and tertiary amides. Source: PubMed.
-
Title: Transition-metal-free oxidative intermolecular cyclization reaction: synthesis of 2-aryl-4-quinolones. Source: Sci-Hub.
-
Title: Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. Source: ResearchGate.
-
Title: Visible-light induced copper(i)-catalyzed oxidative cyclization of o-aminobenzamides with methanol and ethanol via HAT. Source: RSC Publishing.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. ujpronline.com [ujpronline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones [beilstein-journals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Synthesis Yield of 3-Butyl-4(3H)-quinazolinone
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-Butyl-4(3H)-quinazolinone. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Overview: Synthetic Pathways to 3-Butyl-4(3H)-quinazolinone
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] The synthesis of N-substituted derivatives like 3-butyl-4(3H)-quinazolinone typically follows one of several reliable pathways. The most prevalent and adaptable method is a two-step approach commencing from anthranilic acid.
This process involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a primary amine—in this case, butylamine—to yield the target 3-butyl-4(3H)-quinazolinone.[4][5][6][7] This method offers excellent control over the introduction of substituents at the 2 and 3 positions. Alternative strategies include variations of the Niementowski reaction, which involves the condensation of anthranilic acid with an appropriate amide, often accelerated by microwave irradiation.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges in a direct question-and-answer format, providing both the probable cause and a validated solution.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in quinazolinone synthesis are a common hurdle and can typically be traced back to one of four areas: reaction completeness, reagent quality, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[4] If starting material is still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature (e.g., 10-20 °C) can also enhance the reaction rate, but must be balanced against the risk of side reactions.[4][8]
-
-
Sub-optimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for success.
-
Solution: Ensure that starting materials like anthranilic acid and butylamine are pure and dry; recrystallize or distill them if necessary.[4] The solvent plays a pivotal role; polar aprotic solvents such as DMSO or DMF are often highly effective for this type of condensation.[4][6][9] If yields are still poor, a solvent screen may be necessary to find the optimal medium for your specific substrate.
-
-
Prevalent Side Reactions: The formation of undesired byproducts depletes starting materials and complicates purification, thereby reducing the isolated yield.
-
Solution: Common side products include uncyclized acyclic intermediates (e.g., N-acylanthranilamide).[10] To minimize their formation, carefully control the reaction temperature and the stoichiometry of the reactants. Promoting the final cyclization step, sometimes through the addition of a mild dehydrating agent or an increase in temperature, can be effective.[10]
-
-
Hydrolysis of Intermediates: The key 4H-3,1-benzoxazin-4-one intermediate is highly susceptible to hydrolysis if water is present in the reaction mixture.[5]
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8] Ensure all glassware is thoroughly dried before use.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and resolving low reaction yields.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting cyclization failures in 3-butylquinazolinone synthesis
Technical Support Center: 3-Butylquinazolinone Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-butylquinazolinone. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that arise during the synthesis of this important heterocyclic scaffold. As researchers and drug development professionals, we understand that failed reactions and low yields can be significant roadblocks. This resource aims to equip you with the knowledge to diagnose and resolve common issues encountered during the crucial cyclization step.
Troubleshooting Guide: Cyclization Failures
This section addresses specific problems you might encounter during the cyclization stage of 3-butylquinazolinone synthesis.
Issue 1: Low to No Product Formation (Poor Yield)
Question: I've assembled my reaction according to the literature protocol, but I'm observing very low conversion to the desired 3-butylquinazolinone. What are the likely causes and how can I improve my yield?
Answer:
Low yields are a frequent challenge in quinazolinone synthesis and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inactive or Inappropriate Catalyst | The catalyst is critical for facilitating the cyclization.[1] Metal catalysts can be deactivated by air or moisture, while acid or base catalysts may not be potent enough.[2] | - For metal-catalyzed reactions, use a fresh batch of catalyst or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] - For acid-catalyzed reactions, verify the concentration and purity. Consider stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids.[3][4] |
| Suboptimal Reaction Temperature | The cyclization step is often temperature-sensitive. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause degradation of starting materials or the product.[1][2] | - Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - If degradation is suspected, lower the reaction temperature. |
| Poor Solubility of Reactants | If your starting materials (e.g., N-butyl-2-aminobenzamide and the cyclizing agent) are not fully dissolved, the reaction will be slow and incomplete.[1][2] | - Switch to a higher-boiling point, more polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane to improve solubility.[1][2][5] |
| Incomplete Reaction | The reaction may simply need more time to reach completion. | - Increase the reaction time and monitor the progress using TLC or LC-MS to determine the optimal duration.[1] |
| Presence of Water | Water can hydrolyze intermediates or the final product, leading to lower yields.[6] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2] |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 3-butylquinazolinone, but I'm also getting a significant amount of impurities that are difficult to separate. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common hurdle in quinazolinone synthesis.[6] The nature of these byproducts depends heavily on the chosen synthetic route and reaction conditions.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: This is often a sign of incomplete conversion.[6] To address this, refer to the solutions for "Low to No Product Formation" above, focusing on optimizing reaction time, temperature, and catalyst activity.
-
Acyclic Intermediates: The N-acylanthranilamide intermediate may fail to cyclize completely.[6] This can be due to insufficient activation (e.g., weak acid catalyst) or steric hindrance.
-
Solution: Employ a more potent cyclizing agent or catalyst. For instance, using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can facilitate the dehydration and ring closure.[5]
-
-
Self-Condensation Products: Starting materials, particularly aldehydes or ketones used in some synthetic routes, can undergo self-condensation (e.g., aldol condensation).[1]
-
Solution: Carefully control the stoichiometry of your reactants. Adding the more reactive component slowly to the reaction mixture can sometimes minimize self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-butylquinazolinone?
A1: Several synthetic strategies exist, each with its own advantages and disadvantages. A highly utilized method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with butylamine.[7][8] Another common approach is the condensation of an anthranilamide with an appropriate cyclizing agent.[9] Modern methods often employ transition-metal catalysis to achieve higher yields and milder reaction conditions.[10]
Q2: How does the choice of solvent affect the cyclization reaction?
A2: The solvent plays a crucial role in the reaction's efficiency.[1] It not only needs to solubilize the reactants but can also influence the reaction rate and pathway. For many quinazolinone syntheses, polar aprotic solvents like DMF, DMSO, or dioxane are preferred due to their ability to dissolve the polar starting materials and intermediates and their higher boiling points, which allow for a wider range of reaction temperatures.[2][5]
Q3: Can microwave irradiation be used to improve the synthesis of 3-butylquinazolinone?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improve yields in quinazolinone synthesis.[6][11] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. However, it's important to carefully optimize the microwave power and irradiation time to avoid decomposition.[1]
Q4: My final product is difficult to purify. What are some effective purification techniques for 3-butylquinazolinone?
A4: Purification of quinazolinones can sometimes be challenging due to the presence of closely related impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for obtaining high purity.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification technique. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: Since the quinazolinone nitrogen is basic, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated quinazolinone will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 3-Butyl-4(3H)-quinazolinone from Anthranilic Acid
This protocol is a widely used two-step method.
Step 1: Synthesis of 2-Acetamidobenzoic Acid
-
In a round-bottom flask, dissolve anthranilic acid (1 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) to the solution.
-
Reflux the mixture for 1 hour.[12]
-
Pour the hot solution into cold water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to obtain N-acetylanthranilic acid.[12]
Step 2: Cyclization to 3-Butyl-4(3H)-quinazolinone
-
Combine N-acetylanthranilic acid (1 eq.) and acetic anhydride (1 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture under anhydrous conditions for 4-5 hours to form the benzoxazinone intermediate.[12]
-
Distill off the excess acetic anhydride under reduced pressure.[12]
-
To the crude benzoxazinone, add butylamine (1.2 eq.) and a suitable solvent (e.g., pyridine or DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting low yields in 3-butylquinazolinone synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
General Reaction Scheme
A common synthetic pathway for 3-butylquinazolinone is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Reaction Temperature for N3-Alkylation of Quinazolinones
Welcome to the technical support center for the N3-alkylation of quinazolinones. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization for this critical reaction. As a privileged scaffold in medicinal chemistry, the successful and selective alkylation of quinazolinones is paramount.[1] Temperature is arguably one of the most critical parameters influencing not only the reaction rate but also the regioselectivity and yield.
This document provides in-depth, experience-driven advice in a troubleshooting and FAQ format to help you overcome common challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section addresses specific problems you may encounter during the N3-alkylation of quinazolinones. Each issue is presented in a question-and-answer format, exploring the causal relationship between temperature and the observed outcome.
Issue 1: Low to No Product Yield with Significant Starting Material Remaining
Q: I'm running my reaction at room temperature with potassium carbonate in DMF, but after 24 hours, I only see my starting quinazolinone. What's going wrong?
A: This is a classic case of insufficient activation energy. The N-H bond of the quinazolinone is acidic, but a moderately weak base like potassium carbonate (K₂CO₃) often requires thermal assistance to facilitate complete deprotonation and initiate the reaction. At room temperature, the reaction rate is likely exceedingly slow.
Root Cause Analysis & Recommended Actions:
-
Insufficient Energy: The reaction has not overcome the activation energy barrier for deprotonation or the subsequent nucleophilic attack.
-
Solution: Gradually increase the reaction temperature. A systematic approach is best. Set up small-scale reactions at intervals such as 50 °C, 80 °C, and 100 °C.[2] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the "sweet spot" where the starting material is consumed within a reasonable timeframe (e.g., 2-6 hours). For many standard alkyl halides with K₂CO₃ in DMF, temperatures between 70-100 °C are effective.[2]
-
Alternative Stronger Base: If heating is not desirable or leads to degradation, consider a stronger base like sodium hydride (NaH). NaH is typically strong enough to deprotonate the quinazolinone at room temperature or even 0 °C, thus circumventing the need for high heat.[2][3]
Issue 2: Formation of an O-Alkylated Byproduct
Q: My reaction is working, but I'm getting a significant amount of an isomeric byproduct. NMR analysis suggests it's the O-alkylated product. How can I favor N3-alkylation?
A: This is a common regioselectivity challenge. The quinazolinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the N3 nitrogen and the O4 oxygen. The selectivity is a delicate balance of factors including the electrophile, solvent, base, and critically, temperature.[2][3]
Root Cause Analysis & Recommended Actions:
-
Thermodynamic vs. Kinetic Control: O-alkylation is often the kinetically favored product (forms faster, lower activation energy), while N3-alkylation is typically the thermodynamically more stable product. Running the reaction at very high temperatures can sometimes lead to a mixture of products or favor the kinetic product if the thermodynamic product can revert. Conversely, prolonged reaction at a moderate temperature often ensures the reaction reaches thermodynamic equilibrium, favoring the more stable N-alkylated product.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile than the oxygen atom. "Soft" electrophiles (like alkyl iodides) tend to react preferentially at the soft nitrogen center. "Harder" electrophiles (like dimethyl sulfate or reactions generating carbocation-like intermediates) may have a higher propensity for reacting at the hard oxygen center.[4] While temperature is the primary focus, ensure your choice of alkylating agent aligns with your desired outcome.
-
Temperature Optimization for Selectivity:
-
Too High Temperature: Excessively high temperatures can reduce selectivity. Lowering the temperature may slow the reaction but can significantly improve the N/O ratio in favor of the desired N3-product.[5][6]
-
Too Low Temperature: If the reaction is run at a very low temperature (e.g., -78 °C to 0 °C) with a very strong base, you might favor the kinetic O-alkylation product.
-
Recommended Strategy: Start at a moderate temperature (e.g., 70-80 °C) and monitor for the formation of both products. If O-alkylation is significant, reduce the temperature to 50-60 °C and allow for a longer reaction time.[7]
-
| Temperature Range | Typical Observation | Recommended Action |
| < 25 °C (RT) | Slow or no reaction with weak bases. May favor kinetic (O-alkylation) product with strong bases. | Increase temperature or use a stronger base for N-alkylation. |
| 50 - 80 °C | Generally a good starting range for achieving thermodynamic (N3-alkylation) control with bases like K₂CO₃ or Cs₂CO₃.[2] | Optimal for many standard alkylations. Monitor for side products. |
| > 100 °C | Faster reaction rates, but increased risk of side products, reduced selectivity (more O-alkylation), and potential for reactant/solvent degradation.[5] | Lower the temperature if selectivity is poor or byproducts are observed. |
| Microwave | Rapid heating (e.g., 130-160 °C) can drastically reduce reaction times but requires careful optimization to avoid side products.[8][9] | Screen temperatures and irradiation times carefully.[6] |
Issue 3: Reaction Stalls or Produces Multiple Unidentified Side Products
Q: I heated my reaction to 120 °C to speed it up, but the reaction stalled, and my TLC plate shows multiple new spots. What happened?
A: High temperatures can be a double-edged sword. While they accelerate the desired reaction, they can also activate undesired pathways, leading to decomposition or side reactions.[5][6]
Root Cause Analysis & Recommended Actions:
-
Decomposition: The starting material, product, or solvent (especially DMF in the presence of a base) can decompose at elevated temperatures.[7] This is often observed as the reaction mixture turning dark.
-
Over-alkylation: If the quinazolinone has other potentially nucleophilic sites, harsh conditions (high temperature) can lead to multiple alkylations.[5]
-
Solution:
-
Reduce Temperature: The first step is to lower the reaction temperature. It is always better to have a slower, cleaner reaction than a fast, messy one. Refer to the table above and aim for a more moderate temperature range (60-80 °C).
-
Inert Atmosphere: Some reactions are sensitive to air at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
-
Solvent Choice: If DMF is decomposing, consider a more stable, high-boiling point solvent like DMSO or Dioxane.[5]
-
Protocol: Temperature Screening for Optimal N3-Alkylation
This protocol provides a self-validating method to determine the optimal reaction temperature for your specific quinazolinone and alkylating agent.
Materials:
-
Your quinazolinone starting material
-
Alkylating agent (e.g., alkyl bromide)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Small reaction vials with caps
-
Heating block or parallel synthesizer
-
TLC plates and/or LC-MS system
Procedure:
-
Setup: In four separate vials, add your quinazolinone (e.g., 0.1 mmol), the base (e.g., K₂CO₃, 0.2 mmol), and the solvent (e.g., 1 mL DMF).
-
Addition: Add the alkylating agent (e.g., 0.12 mmol) to each vial.
-
Heating: Place the vials in a heating block at four different temperatures: Vial 1 at Room Temp, Vial 2 at 50 °C, Vial 3 at 80 °C, and Vial 4 at 110 °C.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate. Also, run an LC-MS analysis if available.
-
Analysis:
-
Compare the consumption of the starting material across the four temperatures.
-
Identify the spot corresponding to your desired N3-alkylated product.
-
Look for the presence of any new spots, which could be byproducts (like the O-alkylated isomer).
-
The optimal temperature is the one that gives the cleanest conversion to the desired product in the shortest amount of time.
-
Frequently Asked Questions (FAQs)
Q1: Is there a "universal" best temperature for N3-alkylation of quinazolinones? A: No. The optimal temperature is highly dependent on the substrate, the reactivity of the alkylating agent, the base, and the solvent used. A temperature of 70-80 °C is a reasonable starting point for many systems using common bases like K₂CO₃ in DMF, but optimization is always recommended.[2]
Q2: How does microwave irradiation affect the choice of temperature? A: Microwave heating can significantly accelerate reactions by efficiently transferring energy to polar solvents.[6][9] This often means reactions can be completed in minutes instead of hours. However, the set temperature in a microwave reactor can be much higher (e.g., 130-160 °C) than in a conventional oil bath.[8] It is crucial to perform temperature screening experiments even with microwave synthesis to avoid rapid decomposition or byproduct formation.[6]
Q3: Can changing the solvent affect the optimal temperature? A: Absolutely. The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence the nucleophilicity of the quinazolinone anion and the solubility of the base, which in turn affects the required temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are most common.[5][7]
Q4: My alkylating agent is very sterically hindered. How should I adjust the temperature? A: Steric hindrance on either the quinazolinone or the alkylating agent will slow down the reaction rate.[7] In these cases, more forcing conditions are often necessary. You will likely need to use a higher temperature and/or a longer reaction time compared to a reaction with a simple methyl or ethyl halide.
References
-
N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). Organic & Biomolecular Chemistry. Available at: [Link]
-
Optimization of temperature on the synthesis of quinazolinones. (2025). ResearchGate. Available at: [Link]
-
N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2025). ResearchGate. Available at: [Link]
-
N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed. Available at: [Link]
-
phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. (2021). E3S Web of Conferences. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Available at: [Link]
-
Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. (2009). MDPI. Available at: [Link]
-
Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
-
Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. (n.d.). UW Tacoma. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate. Available at: [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PMC. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2019). PMC. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. Available at: [Link]
Sources
- 1. tacoma.uw.edu [tacoma.uw.edu]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Validation & Comparative
characteristic IR carbonyl stretch of 3-butylquinazolin-4(3H)-one
Executive Summary & Technical Context
In the development of quinazolinone-based pharmacophores, the 3-butylquinazolin-4(3H)-one scaffold represents a critical lipophilic modification of the classic quinazolin-4(3H)-one core. For medicinal chemists, distinguishing the N3-alkylated product from its unsubstituted precursor or O-alkylated impurities is a frequent analytical challenge.
This guide provides a definitive infrared (IR) spectroscopic profile of 3-butylquinazolin-4(3H)-one. Unlike generic spectral lists, we focus on the carbonyl (C=O) stretching vibration —the "heartbeat" of this molecule—and analyze how the N-butyl substituent modulates this frequency through electronic and steric mechanisms relative to methyl and unsubstituted analogs.
The Characteristic IR Signature
The diagnostic IR band for 3-butylquinazolin-4(3H)-one is the strong carbonyl stretch associated with the cyclic tertiary amide (lactam).
Primary Signal: 1664 cm⁻¹ (Strong)
-
Assignment: C=O Stretching Vibration (Amide I band).
-
Context: This value is distinct from the unsubstituted lactam and lower homologs, serving as a confirmation of successful N-alkylation.
Mechanistic Insight: Why 1664 cm⁻¹?
The frequency of the carbonyl stretch is governed by the bond order, which is influenced by the resonance competition between the nitrogen lone pair and the aromatic system.
-
Inductive Donation (+I Effect): The butyl group is an electron-donating group. It increases the electron density on the N3 nitrogen. Theoretically, this should enhance the resonance donation into the carbonyl (N–C=O ↔ N⁺=C–O⁻), lowering the double bond character and reducing the frequency.
-
Steric Modulation: While the methyl group (1651 cm⁻¹) maximizes this resonance lowering, the bulkier butyl chain introduces a minor steric twist. This slight non-planarity reduces the orbital overlap between the nitrogen lone pair and the carbonyl
-system, restoring some double-bond character. Consequently, the frequency shifts slightly up from the methyl analog (1651 cm⁻¹) to the butyl analog (1664 cm⁻¹).
Comparative Spectral Analysis
The following data compares the 3-butyl variant against critical structural analogs. These shifts are diagnostic for monitoring reaction progress (e.g., disappearance of N-H) or validating substituent effects.
Table 1: Carbonyl Stretch Frequencies of Quinazolin-4(3H)-one Derivatives
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Key Differentiator |
| 3-Butylquinazolin-4(3H)-one | Tertiary Lactam | 1664 | Target Signal. Sharp, intense band. |
| 3-Methylquinazolin-4(3H)-one | Tertiary Lactam | 1651 | Lower frequency due to optimal planar resonance (less steric bulk than butyl). |
| Quinazolin-4(3H)-one | Secondary Lactam | 1670–1681 | Presence of broad N-H stretch (~3400 cm⁻¹). Higher C=O frequency due to lack of +I alkyl donation. |
| 2-Methyl-3-amino-QZ | N-Amino Lactam | ~1700 | Electron-withdrawing effect of N-amino group raises frequency significantly. |
Analyst Note: If you observe a band >1680 cm⁻¹ in your "butyl" product, suspect incomplete alkylation (starting material) or O-alkylation (formation of a quinazolinyl ether), which typically resonates at much higher frequencies due to the loss of the amide carbonyl character.
Mechanistic Visualization
The following diagram illustrates the electronic push-pull mechanism that dictates the specific wavenumber observed for the 3-butyl derivative.
Figure 1: Interplay of inductive and steric effects defining the 1664 cm⁻¹ signal.
Experimental Protocol: Synthesis & Characterization
To ensure the spectral data cited above is reproducible, we recommend the Green Oxidative Cyclization method. This protocol minimizes byproducts that could contaminate the IR spectrum (e.g., transition metal complexes).
Methodology: H₂O₂-Mediated Synthesis
-
Reagents: 2-Aminobenzamide (1.0 equiv), Dimethyl Sulfoxide (DMSO, 2.0 equiv), Hydrogen Peroxide (H₂O₂, 30% aq, 2-3 equiv), Iodine (catalytic).
-
Reaction:
-
Alkylation (if not one-pot):
-
React the resulting quinazolin-4(3H)-one with butyl bromide (1.2 equiv) and K₂CO₃ in DMF at 60°C.
-
-
Isolation:
-
Pour mixture into ice water.
-
Filter the light yellow precipitate.
-
Recrystallize from Ethanol/Water or purify via column chromatography (20% EtOAc/Hexane).
-
IR Acquisition Protocol
-
Sample Prep: Dry the solid under vacuum (P < 10 mbar) for 4 hours to remove lattice water (water bands at ~3400 cm⁻¹ can obscure residual N-H signals).
-
Technique: KBr Pellet (1 mg sample : 100 mg KBr) or Diamond ATR.
-
Parameters: 32 scans, 4 cm⁻¹ resolution.
Figure 2: Synthesis and characterization workflow for 3-butylquinazolin-4(3H)-one.
References
-
H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold. ACS Omega. 2023. (Confirming synthesis and IR data for 3-butyl and 3-methyl analogs). [Link]
-
Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives. American Journal of Organic Chemistry. 2012.[3] (Providing comparative IR data for substituted analogs). [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis and Spectroscopic Characterization. Molecules. 2022. (Data on unsubstituted quinazolinone carbonyl stretch). [Link]
Sources
Navigating the Spectroscopic Landscape: A Comparative Guide to 13C NMR Chemical Shifts of 3-Substituted Quinazolinones
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 3-substituted quinazolinones, with a particular focus on N-alkyl derivatives, to aid in the rapid and accurate characterization of this important class of heterocyclic compounds.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents.[1] Substitution at the N-3 position is a common strategy to modulate the pharmacological properties of these molecules. Understanding the influence of these substituents on the 13C NMR spectrum is crucial for confirming the successful synthesis of new analogues and for quality control.
This guide will present a comparative analysis of experimental 13C NMR data for a series of 3-alkyl substituted quinazolinones. We will delve into the electronic and steric effects that govern the observed chemical shifts and provide a detailed, field-proven experimental protocol for acquiring high-quality 13C NMR spectra for these compounds.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of the quinazolinone core are sensitive to the nature of the substituent at the N-3 position. To illustrate these effects, the experimental data for 3-pentylquinazolin-4(3H)-one is presented below as a primary example, alongside data for other N-alkyl and N-aryl substituted analogues. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Carbon Atom | 3-Pentylquinazolin-4(3H)-one (DMSO-d6)[2] | 3-Propylquinazolin-4(3H)-one (CDCl3)[3] | 3-Ethyl-6-chloroquinazolin-4(3H)-one (CDCl3)[3] | 3-Phenylquinazolin-4(3H)-one (DMSO-d6) |
| C-2 | 156.60 | 148.0 | 146.6 | 148.2 |
| C-4 | 162.11 | 161.1 | 159.9 | 160.44 |
| C-4a | 120.61 | 122.1 | 123.2 | 122.43 |
| C-5 | 126.55 | 127.4 | 129.0 | 127.7 |
| C-6 | 127.34 | 127.2 | 133.1 | 126.9 |
| C-7 | 134.81 | 134.1 | 134.6 | 127.8 |
| C-8 | 127.64 | 126.7 | 126.0 | 127.9 |
| C-8a | 147.52 | 146.6 | 146.4 | 147.0 |
| N3-Alkyl/Aryl Carbons | ||||
| C-1' | 34.36 (CH2) | 48.6 (NCH2) | 42.3 (CH2) | 138.1 (C-1') |
| C-2' | - | 22.7 (CH2) | 14.8 (CH3) | 129.2 (C-2', C-6') |
| C-3' | - | 11.1 (CH3) | - | 129.7 (C-3', C-5') |
| C-4' | - | - | - | 129.2 (C-4') |
| C-5' | - | - | - | - |
Analysis of Chemical Shift Trends:
-
C-2 and C-4 (Amide and Imine/Aminal Carbons): The C-4 carbonyl carbon consistently appears as the most downfield signal in the quinazolinone ring system, typically in the range of 160-163 ppm. This is due to the strong deshielding effect of the doubly bonded oxygen atom. The C-2 carbon, part of the imine or aminal functionality, resonates further upfield, generally between 146 and 157 ppm. The chemical shift of C-2 is notably sensitive to the electronic nature of the N-3 substituent.
-
Aromatic Carbons (C-4a to C-8a): The chemical shifts of the aromatic carbons in the benzene ring of the quinazolinone core are influenced by both the substituent on the benzene ring itself (as seen in the 6-chloro derivative) and, to a lesser extent, by the N-3 substituent through electronic effects transmitted through the heterocyclic ring.
-
N-3 Substituent Carbons: The carbons of the N-3 alkyl chain exhibit characteristic chemical shifts. The carbon directly attached to the nitrogen (C-1') is deshielded due to the electronegativity of the nitrogen atom and typically appears in the 34-49 ppm range. Subsequent carbons in the alkyl chain show a progressive upfield shift. In the case of an N-aryl substituent, the aromatic carbons of that ring will have their own characteristic chemical shifts.
The variation in chemical shifts between the 3-propyl and 3-pentyl analogues is subtle, primarily affecting the signals of the alkyl chain itself. The electronic environment of the quinazolinone core is not significantly altered by the lengthening of the alkyl chain beyond the propyl group. However, the introduction of an electron-withdrawing group on the quinazolinone ring, such as the chloro group at position 6, leads to a downfield shift of the adjacent C-5 and a more complex pattern of shifts throughout the aromatic system due to altered electron distribution.
Mechanistic Insights into Substituent Effects
The observed chemical shifts can be rationalized by considering the interplay of inductive and steric effects.
Figure 2. Experimental workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum is a powerful tool for the structural characterization of 3-substituted quinazolinones. By understanding the characteristic chemical shifts of the quinazolinone core and the predictable influence of various N-3 substituents, researchers can confidently and efficiently verify the structures of newly synthesized compounds. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the advancement of new therapeutic agents based on the versatile quinazolinone scaffold.
References
- Supporting Information for a relevant publication providing 13C NMR data for 3-pentylquinazolin-4(3H)-one.
-
Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Molecules. 2006;11(6):457-465. Available from: [Link]
- (This would be a placeholder for a reference containing 13C NMR data for 3-phenylquinazolin-4(3H)
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Internet]. 2024 Mar 19. Available from: [Link]
-
University of Oxford, Department of Chemistry. A User Guide to Modern NMR Experiments. [Internet]. Available from: [Link]
-
CEITEC. 13C NMR (carbon nuclear magnetic resonance). [Internet]. Available from: [Link]
-
University of Missouri-St. Louis, Department of Chemistry. Optimized Default 13C Parameters. [Internet]. 2020 May 4. Available from: [Link]
- Sabri, S.S. Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Pharmaceutical and Life Sciences. 2024;5(5):483-490. Available from: [a relevant journal source would be linked here].
Sources
Comparative SAR Analysis: 3-Butyl vs. 3-Phenyl Quinazolinone Scaffolds
Executive Summary: The Rigidity-Flexibility Trade-off[1]
In the optimization of quinazolin-4(3H)-one scaffolds, the substituent at the N3 position is a critical determinant of pharmacodynamic (PD) affinity and pharmacokinetic (PK) behavior. This guide compares two distinct chemical spaces: the flexible, aliphatic 3-butyl group and the rigid, aromatic 3-phenyl group.[1]
The Core Distinction:
-
3-Phenyl (Aryl): Prioritizes target affinity via
- stacking and cation- interactions.[1] It is the gold standard for kinase inhibitors (e.g., EGFR, VEGFR) and DNA intercalators but suffers from lower aqueous solubility and "flat" molecule metabolic liabilities. -
3-Butyl (Alkyl): Prioritizes membrane permeability and hydrophobic filling .[1] It introduces rotatable bonds, altering entropy upon binding. While often less potent against aromatic-rich binding pockets, it offers superior lipophilicity profiles for antimicrobial membrane penetration.[1]
Physicochemical & Structural Profiling[2]
The choice between a butyl and a phenyl group fundamentally alters the molecular descriptors used in in silico docking and ADME prediction.
Table 1: Comparative Molecular Descriptors[1]
| Feature | 3-Butyl Quinazolinone | 3-Phenyl Quinazolinone | Impact on Bioactivity |
| Steric Character | Flexible (Aliphatic chain) | Rigid (Planar aromatic system) | Phenyl reduces entropic penalty upon binding; Butyl requires induced fit.[1] |
| Electronic Effect | Electron-donating (+I effect) | Electron-withdrawing (Resonance) | Phenyl modulates electron density on the quinazolinone core, affecting H-bond acceptor strength of the carbonyl.[1] |
| Interaction Mode | Hydrophobic (Van der Waals) | Phenyl is critical for ATP-binding pockets in kinases (e.g., Phe/Tyr gatekeepers).[1] | |
| Metabolic Liability | Ring Hydroxylation (CYP450) | Phenyl is prone to para-hydroxylation; Butyl is prone to terminal oxidation.[1] | |
| Solubility (LogP) | High (Lipophilic) | Moderate to High (Lipophilic + Planar) | Butyl increases LogP without adding aromaticity, aiding BBB penetration in non-specific ways.[1] |
Case Study A: Anticancer Activity (Kinase Inhibition)[1]
Target: Epidermal Growth Factor Receptor (EGFR) / VEGFR-2 Dominant Scaffold: 3-Phenyl [1]
Mechanism of Action
In the context of tyrosine kinase inhibition, the quinazolinone core mimics the adenine ring of ATP. The N3-substituent is positioned to interact with the hydrophobic pocket adjacent to the hinge region.
-
Why 3-Phenyl Wins: Kinase active sites are rich in aromatic residues (Phenylalanine, Tyrosine).[1] A 3-phenyl group engages in
-stacking interactions with these residues, anchoring the inhibitor.[1] -
Why 3-Butyl Fails: The butyl chain, while hydrophobic, lacks the quadrupole moment required for
-stacking.[1] Furthermore, its flexibility creates an entropic penalty—the enzyme must "freeze" the rotatable bonds of the butyl chain to fit it into the pocket.
Experimental Data Summary (Representative)
Based on SAR data for VEGFR-2 inhibitors (e.g., derivatives analogous to those cited in Dove Med Press, 2024).
| Compound Class | Substituent (R3) | IC50 (VEGFR-2) | Binding Energy (Docking) |
| Aryl Series | 3-Phenyl | 0.34 µM | -10.5 kcal/mol |
| 3-(4-Cl-Phenyl) | 0.12 µM | -11.2 kcal/mol | |
| Alkyl Series | 3-Butyl | > 10.0 µM | -7.1 kcal/mol |
| 3-Ethyl | > 25.0 µM | -6.5 kcal/mol |
Key Insight: The 3-phenyl derivative exhibits a ~30-fold increase in potency compared to the alkyl analog due to the specific "lock-and-key" aromatic interaction.[1]
Pathway Visualization: Kinase Interaction Logic
Figure 1: Decision logic for Kinase Inhibition. The rigid 3-phenyl group facilitates pi-stacking, leading to high potency, whereas the flexible 3-butyl group suffers from entropic penalties.[1]
Case Study B: Antimicrobial & Membrane Permeability[1]
Target: Bacterial Membrane Disruption / DNA Gyrase Dominant Scaffold: Context Dependent (3-Butyl often preferred for entry) [1]
Mechanism of Action
For antimicrobial agents, particularly against Gram-negative bacteria, the ability to penetrate the lipid bilayer is paramount.
-
The 3-Butyl Advantage: The aliphatic chain increases lipophilicity (LogP) without increasing the "flatness" of the molecule. This prevents the molecule from getting stuck in the membrane bilayer (which can happen with highly polyaromatic systems) and allows it to traverse into the cytoplasm.
-
Experimental Observation: In studies of 2-mercapto-3-substituted quinazolinones, alkyl derivatives often show broader spectrum activity against E. coli and S. aureus compared to their bulky aryl counterparts, which may be pumped out by efflux pumps more easily.[1]
Experimental Protocols
To validate these differences in your own lab, use the following synthesis and assay workflows.
Synthesis: The Niementowski Condensation Variation
This protocol allows for the parallel synthesis of both derivatives from a common intermediate.
Reagents:
-
Formamide (Cyclizing agent)[1]
-
Variable: Aniline (for 3-Phenyl) vs. n-Butylamine (for 3-Butyl)
Step-by-Step Protocol:
-
Benzoxazinone Formation: Reflux anthranilic acid with acetic anhydride for 1 hour. Concentrate to obtain the benzoxazin-4-one intermediate.[1]
-
Amine Substitution (The Branch Point):
-
Pathway A (3-Phenyl):[1] Suspend intermediate in glacial acetic acid. Add Aniline (1.1 eq). Reflux for 4–6 hours. (Requires higher heat due to lower nucleophilicity of aniline).
-
Pathway B (3-Butyl):[1] Suspend intermediate in ethanol. Add n-Butylamine (1.1 eq).[1] Reflux for 2–3 hours. (Aliphatic amines are more nucleophilic; reaction is faster).
-
-
Work-up: Pour reaction mixture into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol.
-
Validation:
-
3-Phenyl: Check for aromatic protons in NMR (7.2–7.6 ppm multiplet).
-
3-Butyl:[1] Check for aliphatic triplet/multiplet (0.9 ppm methyl, 1.2–1.6 ppm methylene chain).
-
Synthesis Workflow Diagram
Figure 2: Divergent synthesis pathway. Note the solvent and condition changes required for the aromatic vs. aliphatic amine addition.
References
-
Güngör, T., et al. (2006).[4] "Synthesis and Characterization of 3-Arylquinazolinone Derivatives as Selective Estrogen Receptor Beta Modulators." Journal of Medicinal Chemistry. Link[1]
-
Al-Romaizan, A. N., et al. (2019).[1] "Design, Synthesis, and Biological Evaluation of Triazolyl- and Triazinyl-Quinazolinediones as Potential Antitumor Agents." Journal of Chemistry. Link
-
Hameed, A., et al. (2018). "Quinazolinone-based hybrids with diverse biological activities: A mini-review." European Journal of Medicinal Chemistry. (Contextualizing the scaffold versatility). Link
-
Mansouri, et al. (2025). "Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents."[1] ResearchGate. Link
-
Abdelmonsef, A. H., et al. (2020).[5] "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Molecules. Link[1]
Sources
Structural Elucidation of 3-Substituted 4(3H)-Quinazolinones: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Strategic Context
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved drugs like Methaqualone (sedative), Idelalisib (PI3K
In the development of novel derivatives—particularly EGFR and DHFR inhibitors—defining the precise 3D orientation of the substituent at the N3 position is critical. While NMR and Mass Spectrometry are standard for topological verification, they often fail to resolve the specific tautomeric preferences (lactam vs. lactim) and supramolecular packing that dictate bioavailability and receptor binding affinity.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives (NMR, DFT) and provides a validated protocol for structural elucidation.
Comparative Analysis: SC-XRD vs. Alternatives
In the context of 3-substituted 4(3H)-quinazolinones, the choice of analytical method dictates the resolution of structural insight.
Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution State NMR ( | DFT (Computational) |
| Tautomer Identification | Definitive. Freezes the specific tautomer (usually keto-form) present in the lattice. | Dynamic. Often shows averaged signals due to rapid proton exchange in solution. | Predictive. Calculates relative energies but cannot confirm which exists in reality without data. |
| 3D Conformation | Exact. Provides precise torsion angles (e.g., N3-substituent orientation). | Inferred. NOESY/ROESY required; often ambiguous for rotatable bonds. | Idealized. Gas-phase optimization often misses packing-induced conformational twisting. |
| Intermolecular Interactions | Direct Observation. Visualizes | Indirect. Concentration-dependent shifts imply aggregation but give no geometry. | N/A. Usually models single molecules unless specifically set up for clusters. |
| Sample Requirement | Single Crystal ( | High-performance computing resources. |
Critical Insight: The Tautomerism Problem
Quinazolinones can exist in lactam (NH-C=O) or lactim (N=C-OH) forms.
-
NMR Limitation: In polar aprotic solvents (DMSO-
), the rapid exchange often results in broad signals for the N-H/O-H proton, obscuring the tautomeric state. -
X-ray Advantage: Crystallography definitively proves that 3-substituted derivatives crystallize predominantly in the 4(3H)-one (lactam) form, stabilized by intermolecular hydrogen bonding.
Technical Deep Dive: Crystallographic Signatures
When analyzing X-ray data for this scaffold, specific geometric parameters serve as quality control markers for the correct structure.
A. Geometric Parameters (Benchmarks)
Based on aggregated data from Cambridge Structural Database (CSD) entries for 3-alkyl/aryl variants:
| Parameter | Atom Label | Typical Range ( | Structural Significance |
| Carbonyl Bond | C4=O | 1.21 – 1.23 | Confirms Keto (Lactam) form. (Lactim C-O would be ~1.35 |
| Amide Bond | N3-C4 | 1.37 – 1.40 | Partial double bond character; indicates resonance delocalization. |
| Ring Planarity | Quinazoline Core | RMSD < 0.02 | The bicyclic core is essentially planar, critical for intercalation. |
| Substituent Torsion | C2-N3-C1'-C2' | Variable (60-90 | N3-aryl groups often twist out of plane to minimize steric clash with the carbonyl oxygen. |
B. Supramolecular Architecture
The biological efficacy of quinazolinones often correlates with their ability to stack. X-ray data typically reveals:
-
-
Stacking: Centroid-to-centroid distances of 3.60 – 3.80 between antiparallel quinazolinone rings. -
Hydrogen Bonding:
-
Primary: Strong intermolecular interactions if an N-H donor is present (e.g., in 2-amino derivatives).
-
Secondary: Weak
interactions (2.3 – 2.6 ) linking the carbonyl oxygen to adjacent aromatic protons.
-
Experimental Protocol: From Synthesis to CIF
This protocol is designed to maximize the probability of obtaining diffraction-quality single crystals for this specific lipophilic scaffold.
Step 1: Synthesis (One-Pot Condensation)[1]
-
Reagents: Anthranilic acid (1.0 eq), Orthoester (1.2 eq), Primary Amine (1.0 eq).
-
Conditions: Reflux in Ethanol (catalytic acetic acid) or neat microwave irradiation.
-
Purification: Recrystallize crude solid from hot ethanol. Do not use column chromatography immediately if crystals are the goal; impurities often inhibit nucleation.
Step 2: Crystal Growth (The "Slow Diffusion" Method)
Quinazolinones are often too soluble in DMSO and insoluble in hexane. A binary solvent system is required.
-
Dissolve 20 mg of pure compound in Dichloromethane (DCM) or Chloroform (0.5 mL) in a small vial.
-
Place this small vial inside a larger jar containing n-Hexane or Diethyl Ether (5 mL).
-
Cap the large jar tightly.
-
Mechanism: The volatile non-solvent (hexane) slowly diffuses into the solution, gradually lowering solubility and forcing nucleation without amorphous precipitation.
-
Timeline: 2–5 days.
Step 3: Data Collection & Refinement[2]
-
Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the N3-substituent.
-
Resolution: Aim for
or better to resolve hydrogen atom positions, which is crucial for confirming the tautomeric H-atom location.
Visualizations
Diagram 1: Structural Elucidation Workflow
This logic flow illustrates the decision-making process when characterizing these scaffolds.
Caption: Workflow for definitive structural assignment. Note that ambiguous NMR data often necessitates the shift to Crystallography.
Diagram 2: Interaction Hierarchy in Crystal Lattice
Visualizing how the molecule interacts with its neighbors.
Caption: The hierarchy of forces.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]
-
El-Hiti, G. A., et al. (2015). "Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one."[1][2] Acta Crystallographica Section E, 71(6), o416-o417. [Link]
-
Cited for: Planarity data and packing distances.[2]
-
-
Ghiviriga, I., et al. (2009). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones."[3] Organic & Biomolecular Chemistry, 7, 4110-4119.[3] [Link]
- Cited for: NMR limit
-
-
Cited for: General synthetic routes.[4]
-
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 3-Butyl-4(3H)-quinazolinone
Executive Summary & Scope
This guide provides the authoritative protocol for the disposal of 3-Butyl-4(3H)-quinazolinone . While this specific derivative is a synthetic intermediate often used in drug discovery (specifically for its potential sedative, hypnotic, or antimicrobial pharmacophores), it must be handled with the rigor applied to bioactive heterocyclic compounds.
The Core Directive: Do not dispose of this compound down the drain. Due to the stability of the quinazolinone nucleus and its potential biological activity, high-temperature incineration is the only validated disposal method to prevent environmental persistence and aquatic toxicity.
Hazard Profile & Waste Characterization
Before initiating disposal, you must characterize the waste stream. As an R&D intermediate, this compound often lacks a comprehensive toxicological dataset; therefore, we apply the Precautionary Principle —treating it as a bioactive irritant.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Name | 3-Butyl-4(3H)-quinazolinone | Label clearly; do not use abbreviations like "Q-But". |
| CAS Number | 23681-37-0 | Required for waste manifesting. |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer.[1] |
| Solubility | Low (Water), High (DMSO, DMF, MeOH) | Segregate aqueous waste from organic solvent waste. |
| GHS Classification | Warning (GHS07) | Treat as Irritant (Skin/Eye/Resp) and Acute Tox (Oral). |
| RCRA Status | Non-Listed (Not P or U listed) | Classify as Non-Regulated Chemical Waste unless mixed with listed solvents. |
| Combustibility | Organic Carbon Skeleton | High calorific value; ideal for fuel blending/incineration. |
Disposal Decision Logic (Workflow)
The following decision tree illustrates the required segregation logic to prevent incompatible chemical reactions (e.g., mixing hydrazide-like derivatives with strong oxidizers) and ensure regulatory compliance.
Figure 1: Segregation logic for 3-Butyl-4(3H)-quinazolinone waste streams. Note the strict separation of halogenated and non-halogenated solvents to minimize disposal costs and prevent reaction hazards.
Step-by-Step Disposal Protocol
Phase 1: Solid Waste (Pure Compound)
Objective: Dispose of expired or excess powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Perform all transfers inside a chemical fume hood to prevent inhalation of dust.
-
Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the quinazolinone ring can be oxidized, potentially generating heat.
-
-
Labeling:
-
Apply a hazardous waste label immediately.
-
Constituents: Write "3-Butyl-4(3H)-quinazolinone" (99%).
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Phase 2: Solution Waste (Reaction Mixtures/Mother Liquors)
Objective: Dispose of reaction mixtures containing the compound.
-
Solvent Identification: Check the primary solvent.
-
If DCM/Chloroform: Use the Halogenated waste carboy.
-
If Acetone/Methanol/DMSO: Use the Non-Halogenated waste carboy.
-
-
Concentration Limit: If the concentration of the quinazolinone is >5% by weight, note this explicitly on the tag. High concentrations of nitrogen-containing heterocycles can affect the incineration parameters (NOx generation).
-
pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved strong acids/bases, neutralize before adding to the organic solvent waste stream to prevent exothermic reactions in the drum.
Phase 3: Contaminated Debris
Objective: Dispose of gloves, weigh boats, and paper towels.
-
Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.
-
Sharps: If using needles or glass pipettes contaminated with the substance, these must go into a rigid Sharps Container, not the soft debris bag.
Emergency Spillage Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area. Nitrogen heterocycles can be respiratory irritants.[2]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).[3]
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop the wet material into a waste container.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or spill pads.[4]
-
Place absorbent into the solid waste container.
-
Clean the surface with a soap/water solution; quinazolinones are often lipophilic and require surfactant for removal.
-
Regulatory Compliance & Scientific Rationale
Why Incineration?
Biological agents and complex heterocycles like quinazolinones are stable in aqueous environments. Standard wastewater treatment plants (WWTP) are not designed to degrade these pharmacophores, leading to potential bioaccumulation in aquatic life. High-temperature incineration (>1000°C) ensures the complete destruction of the quinazolinone ring into basic oxides (CO2, NOx, H2O).
Regulatory Framework (USA)[5]
-
EPA/RCRA: While 3-Butyl-4(3H)-quinazolinone is not a P-listed or U-listed waste, it falls under the "General Chemical Waste" category. If the waste solution is ignitable (Flash point <60°C due to solvents), it is a D001 Hazardous Waste.
-
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation (the lab bench) before moving it to the central accumulation area.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]
-
PubChem. Compound Summary for 4(3H)-Quinazolinone derivatives (General Class Hazards). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
Sources
Personal protective equipment for handling 4(3H)-Quinazolinone, 3-butyl-
Executive Safety Assessment: The "Privileged Scaffold" Risk
As researchers, we often become desensitized to "Irritant" labels. However, 4(3H)-Quinazolinone, 3-butyl- (CAS: 23088-24-6) is not just a generic reagent; it is a derivative of the quinazolinone scaffold—a "privileged structure" in medicinal chemistry known for potent biological activity, including CNS depression (sedative/hypnotic effects similar to methaqualone), anticonvulsant properties, and antimicrobial activity.
The Critical Insight: While standard Safety Data Sheets (SDS) may only list it as an Irritant (H315/H319/H335), you must handle this compound under Control Band 3 (Potent/Bioactive) protocols until specific toxicological data proves otherwise. The primary risks are not just local irritation, but systemic absorption via inhalation of dust or transdermal transport when solvated.
Hazard Identification & Control Banding
| Hazard Category | Classification | Critical Note |
| Physical State | Crystalline Solid | High static potential; prone to "flying" during weighing. |
| Primary Route | Inhalation (Dust) | The 4(3H)-quinazolinone core is lipophilic; lung absorption is rapid. |
| Secondary Route | Dermal (Solution) | High Risk. Once dissolved in DMSO or DCM, skin permeation accelerates drastically. |
| Pharmacology | Bioactive Scaffold | Structurally related to sedatives and anticancer agents. Treat as a potential reproductive toxin/CNS depressant. |
PPE Specifications: The "State-Based" Matrix
Standard nitrile gloves are insufficient for all scenarios. Your PPE must adapt to the physical state of the chemical.
Table 1: Personal Protective Equipment Matrix
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Rationale |
| Hand Protection | Single Nitrile (Min 0.11 mm) | Double Gloving or Laminate (Silver Shield) | In solution (esp.[1][2] DMSO/DCM), carrier solvents drag the lipophilic quinazolinone through nitrile in <5 mins. |
| Respiratory | N95/P2 (if outside hood) | Fume Hood (Sash at 18") | Engineering controls (Hood) are primary. Respirators are for emergency/spill only. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles | Splash risk in solution phase poses a direct route to the optic nerve/systemic entry. |
| Body Defense | Lab Coat (Cotton/Poly) | Lab Coat + Tyvek Sleeve Covers | Forearms are the most common exposure site during liquid transfer. |
Decision Logic: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (The "Static" Danger)
Quinazolinones are often fluffy, electrostatic solids.
-
Engineering Control: Use a dedicated balance enclosure or a localized powder hood. Do not weigh on an open bench.
-
Static Mitigation: Use an anti-static gun or ionizer bar before spatulating. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static.
-
Technique: Use the "tap and settle" method. Allow dust to settle inside the weighing boat for 10 seconds before removing it from the balance enclosure.
B. Solubilization (The "Permeation" Danger)
Once dissolved, the chemical becomes a "trojan horse," using the solvent to bypass your skin barrier.
-
Vessel Selection: Use borosilicate glass (scintillation vials or round-bottom flasks). Avoid plastics (polystyrene) which may leach or degrade with aggressive solvents.
-
Gloving Protocol:
-
Step 1: Don a Silver Shield (laminate) or thick nitrile glove.
-
Step 2: Don a standard nitrile glove over the first pair (for dexterity and grip).
-
Step 3: Immediately remove the outer glove if a splash occurs.
-
C. Spill Response (Dry vs. Wet)
Do not use a standard brush and dustpan for dry spills (generates aerosols).
Figure 2: Protocol for containing and cleaning spills to minimize aerosolization and exposure.
Disposal & Deactivation
-
Segregation: Dispose of as Hazardous Chemical Waste . Do not mix with oxidizers (e.g., nitric acid) as the nitrogen-rich heterocycle can form unstable byproducts.
-
Labeling: clearly mark waste containers with "Contains Bioactive Heterocycle: 3-butyl-4(3H)-quinazolinone."
-
Container: High-density polyethylene (HDPE) or Glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (n.d.). Compound Summary for CID 12300069 (3-butyl-4(3H)-quinazolinone). National Library of Medicine. [Link]
-
He, L., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
